molecular formula C11H15ClN2O2 B1334603 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide CAS No. 302949-31-1

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Cat. No.: B1334603
CAS No.: 302949-31-1
M. Wt: 242.7 g/mol
InChI Key: XDAQXAPOGMEXLH-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chlorinated aromatic ring and a hydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide typically involves the reaction of 4-chloro-3,5-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group is known to form covalent bonds with certain enzymes, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid
  • 2-(4-Chloro-3,5-dimethylphenoxy)ethanol
  • 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

Comparison: 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-6-4-9(5-7(2)10(6)12)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAQXAPOGMEXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383104
Record name 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302949-31-1
Record name 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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